molecular formula C24H26N6O B2543477 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one CAS No. 1426314-48-8

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2543477
CAS No.: 1426314-48-8
M. Wt: 414.513
InChI Key: WPLKQPKZOBRUJB-UHFFFAOYSA-N
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Description

American Elements supplies 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one as part of our comprehensive catalog of life science products . This complex organic molecule features a benzimidazole core and a 2-phenylimidazole group, both linked through a piperazine-containing chain. Such a structure is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel compounds for biological screening. While specific applications for this compound are proprietary and not publicly disclosed in the search results, molecules with benzimidazole and imidazole scaffolds are widely investigated in scientific literature for their diverse biological activities. This product is provided in various purities including 99%, 99.9%, 99.99%, and 99.999% to meet specific research requirements . It is typically packaged under argon or vacuum for sensitive materials and is available in bulk volumes with a Certificate of Analysis and Safety Data Sheet (SDS) . This chemical is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request a custom quote based on required purity, grade, and packaging specifications .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-23(18-30-19-26-21-8-4-5-9-22(21)30)28-15-12-27(13-16-28)14-17-29-11-10-25-24(29)20-6-2-1-3-7-20/h1-11,19H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKQPKZOBRUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation with Carboxylic Acids

Heating 1,2-benzenediamine with carboxylic acids (e.g., acetic acid) under acidic conditions yields 2-substituted benzimidazoles. For example, refluxing with glacial acetic acid at 120°C for 6 hours produces 2-methylbenzimidazole in 85% yield. This method is limited to electron-rich carboxylic acids due to poor reactivity with sterically hindered substrates.

Oxidative Cyclization with Aldehydes

Oxidative methods using aldehydes and oxidizing agents (e.g., Na2S2O5 or I2) enable the synthesis of 1,2-disubstituted benzimidazoles. A 2023 study demonstrated that 4-nitrobenzaldehyde reacts with 1,2-benzenediamine in ethanol under iodine catalysis (10 mol%) to form 2-(4-nitrophenyl)benzimidazole with 92% yield. The mechanism involves imine formation followed by oxidative aromatization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, irradiating 1,2-benzenediamine and benzaldehyde in acetic acid at 150 W for 10 minutes achieves 95% conversion to 2-phenylbenzimidazole. This method is ideal for thermally sensitive intermediates.

Functionalization of the Piperazine Moiety

The piperazine ring in the target compound is substituted with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl group. Key steps include:

Synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)ethanol

  • Imidazole Alkylation : Reacting imidazole with 2-bromoethanol in the presence of K2CO3 in DMF at 80°C yields 1-(2-hydroxyethyl)imidazole (78% yield).
  • Phenyl Substitution : Suzuki-Miyaura coupling of 1-(2-hydroxyethyl)imidazole with phenylboronic acid using Pd(PPh3)4 catalyst introduces the phenyl group at the imidazole C2 position.

Piperazine Alkylation

The synthesized alcohol is converted to a bromide using PBr3, then reacted with piperazine in acetonitrile at reflux to install the ethylimidazole-phenyl side chain. Excess piperazine (3 equiv.) ensures monoalkylation, achieving 65–70% yield.

Coupling of Benzimidazole and Piperazine Fragments

The final step involves linking the benzimidazole core to the functionalized piperazine via a ketone bridge. Two methodologies are prevalent:

Nucleophilic Acylation

  • Chloroacetylation : Treating 1H-benzimidazole with chloroacetyl chloride in dichloromethane (DCM) with Et3N as a base forms 2-chloro-1-(1H-benzimidazol-1-yl)ethan-1-one (82% yield).
  • Piperazine Substitution : Reacting the chloro intermediate with the substituted piperazine in DMF at 60°C for 12 hours affords the target compound. K2CO3 facilitates nucleophilic displacement, yielding 58% product.

Reductive Amination

An alternative approach employs reductive amination between a benzimidazole-bearing aldehyde and the piperazine amine:

  • Aldehyde Synthesis : Oxidizing 2-(1H-benzimidazol-1-yl)ethanol with Dess–Martin periodinane yields 2-(1H-benzimidazol-1-yl)acetaldehyde (46% yield).
  • Coupling : Reacting the aldehyde with the piperazine derivative in the presence of NaBH(OAc)3 in THF at room temperature achieves 63% yield.

Optimization and Challenges

Regioselectivity in Imidazole Substitution

Controlling the substitution pattern on the imidazole ring remains challenging. Employing directed ortho-metalation (DoM) with n-BuLi and (-)-sparteine ensures selective phenyl group installation at the C2 position.

Purification Strategies

Column chromatography (SiO2, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the target compound. HPLC analysis reveals >98% purity after optimization.

Yield Comparison of Methods

Method Key Reagent Yield (%) Purity (%)
Nucleophilic Acylation Chloroacetyl chloride 58 95
Reductive Amination NaBH(OAc)3 63 98

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study assessed its effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), revealing promising antiproliferative effects. The structure activity relationship (SAR) analysis indicated that modifications on the piperazine ring enhance cytotoxicity against these cell lines .

Antimicrobial Properties

The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies have reported that it exhibits activity comparable to established antibiotics, suggesting its utility in treating infections caused by resistant bacteria .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, research has also explored its effects on neurological pathways. Preliminary findings suggest that it may influence serotonin receptors, indicating potential applications in treating mood disorders .

Case Studies

StudyFindingsApplications
Muralikrishna et al. (2017)Synthesized novel derivatives showing anticancer activity against MCF7 and HCT116 cellsPotential lead compounds for cancer therapy
PMC4040197 (2014)Evaluated antimicrobial activity against various strains; some derivatives showed significant inhibitionDevelopment of new antibiotics
PMC6278665 (2018)Assessed neuropharmacological effects; indicated modulation of serotonin receptorsPotential treatment for anxiety and depression

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzimidazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs from the evidence:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name/ID Key Structural Features Substituents/Modifications Pharmacological Activity/Findings Reference
Target Compound Benzimidazole, phenylimidazole, piperazine-ethyl linker Phenyl group on imidazole, ethanone linker Hypothesized receptor modulation (structural analogy) N/A
9a–9e (Phenoxymethybenzoimidazole derivatives) Benzimidazole-triazole-thiazole scaffold Varied aryl groups (fluoro, bromo, methoxy) Enhanced binding affinity to protein active sites; substituent-dependent activity
Compound 7 (Dual histamine ligand) Benzimidazole, pyridinyl, methoxybenzyl-piperazine Methoxybenzyl, pyridinyl Dual H1/H4 receptor antagonism; improved selectivity
Nitroimidazole derivatives (Compounds 3–9) Nitroimidazole, arylthio/sulfonyl groups Nitro, chlorophenyl, methoxy Antimicrobial activity (nitro group enhances electron-deficient character)
Fluorophenyl-piperazine derivative Fluorophenyl-piperazine, sulfanyl linker Fluorophenyl, sulfanyl Improved metabolic stability (fluorine reduces oxidative metabolism)
Tosyl-benzimidazole derivative Tosyl-benzimidazole, piperidinone Tosyl (electron-withdrawing group) Enhanced reactivity in substitution reactions

Key Findings

Substituent Effects on Activity :

  • The 9a–9e series () demonstrates that electron-withdrawing groups (e.g., bromo, nitro) enhance binding affinity to target proteins, while electron-donating groups (e.g., methoxy) reduce steric hindrance .
  • In Compound 7 (), the methoxybenzyl group improves selectivity for histamine receptors, whereas the pyridinyl moiety may facilitate π-π stacking interactions .

Pharmacokinetic Modifications :

  • The fluorophenyl group in ’s compound enhances metabolic stability due to fluorine’s electronegativity and resistance to cytochrome P450 oxidation .
  • Nitroimidazoles () exhibit antimicrobial properties but may face toxicity challenges due to reactive nitro intermediates .

Structural Flexibility vs. Sulfanyl linkers () introduce polarity, which may enhance solubility but reduce membrane permeability .

Contradictions and Gaps

  • While nitroimidazoles () are potent antimicrobials, their toxicity profile contrasts with the hypothesized safety of the target compound, which lacks a nitro group .
  • Direct pharmacological data for the target compound are absent in the evidence; comparisons rely on structural analogies.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole moiety linked to a piperazine and an imidazole group. This unique structure may contribute to its interaction with various biological targets.

PropertyValue
Molecular FormulaC21H24N4O
Molecular Weight348.44 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:

  • Serotonin Receptors : The piperazine moiety may enhance binding to serotonin receptors, influencing neurotransmission and potentially offering antipsychotic effects.
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Similar compounds have shown efficacy in inhibiting PARP, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased cytotoxicity in cancer cells, particularly those deficient in DNA repair pathways.

Anticancer Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzodiazole structure can enhance cytotoxicity against various cancer cell lines.

Case Study Example :
A related compound demonstrated an IC50 value of 2.6 nM against PARP1, indicating strong potential for development as an anticancer agent .

Antimicrobial Properties

Benzimidazole derivatives have been reported to possess antimicrobial activity. The incorporation of the imidazole ring may enhance this effect due to its ability to interact with microbial enzymes.

Research Findings :
A study demonstrated that certain benzimidazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

In Vitro Studies

In vitro assays have been conducted to assess the binding affinity of the compound to various receptors. The results indicate that it possesses moderate affinity for serotonin receptors (5-HTR), which is crucial for its potential use in treating mood disorders .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. These studies suggest that the compound may exhibit favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameIC50 (nM)Biological Activity
2-(4-(1H-benzimidazol-2-yl)butyl)-4-methoxy-1H-isoindole92PDE10A Inhibition
Benzimidazole Derivative A (e.g., UKTT-15)2.6PARP Inhibition
Benzimidazole Derivative B~5Antimicrobial Activity

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